

Application Note: Quantification of Sesamoside Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Sesamoside

Cat. No.: B037891

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Introduction

Sesamoside, a key lignan glycoside found in sesame seeds (*Sesamum indicum* L.), has garnered significant interest from researchers in the fields of nutrition, pharmacology, and drug development due to its potential health benefits. Accurate and reliable quantification of **sesamoside** is crucial for the quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **sesamoside** content in various samples.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with ultraviolet (UV) detection to separate and quantify **sesamoside**. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent allows for the effective separation of **sesamoside** from other matrix components. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard. An internal standard may be used to enhance precision and accuracy.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of **sesamoside** from sesame seeds. Optimization may be required for different sample matrices.

1.1. Defatting of Sesame Seeds:

- Homogenize approximately 5 grams of sesame seeds into a fine powder.
- Transfer the powder to a suitable extraction vessel.
- Add 30 mL of n-hexane/2-propanol (3:1, v/v) and shake vigorously for 1 hour.
- Centrifuge the mixture and discard the supernatant.
- Repeat the extraction two more times to ensure complete removal of lipids.
- Air-dry the defatted sesame flour at room temperature.

1.2. Extraction of **Sesamoside**:

- Accurately weigh 0.5 g of the defatted sesame flour into a glass tube.
- Add 8.25 mL of 85% ethanol. For enhanced accuracy, an internal standard such as naringenin can be added to the extraction solvent.[\[1\]](#)[\[2\]](#)
- Extract for 5 hours at room temperature with continuous agitation.[\[1\]](#)[\[2\]](#)
- Follow with a second extraction using 70% ethanol for 10 hours at room temperature.[\[1\]](#)[\[2\]](#)
- Combine the extracts and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a known volume of the mobile phase.
- Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

Standard Solution Preparation

- **Stock Standard Solution:** Accurately weigh a known amount of **sesamoside** reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.

HPLC Instrumentation and Conditions

The following HPLC parameters have been found suitable for the analysis of sesaminol glucosides, which are closely related to or may be synonymous with **sesamoside**.

Parameter	Recommended Condition
HPLC System	Agilent 1100 series or equivalent
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution	A time-programmed gradient may be necessary to achieve optimal separation. A typical starting point is 90% A and 10% B, gradually increasing the proportion of B.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	290 nm
Injection Volume	20 µL

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation Parameter	Description	Typical Acceptance Criteria
Linearity	The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standard solutions.	Correlation coefficient (r^2) \geq 0.999
Accuracy	The closeness of the test results to the true value. Determined by spike/recovery experiments.	Recovery between 95% and 105%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD).	Intra-day and Inter-day %RSD \leq 2%
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1

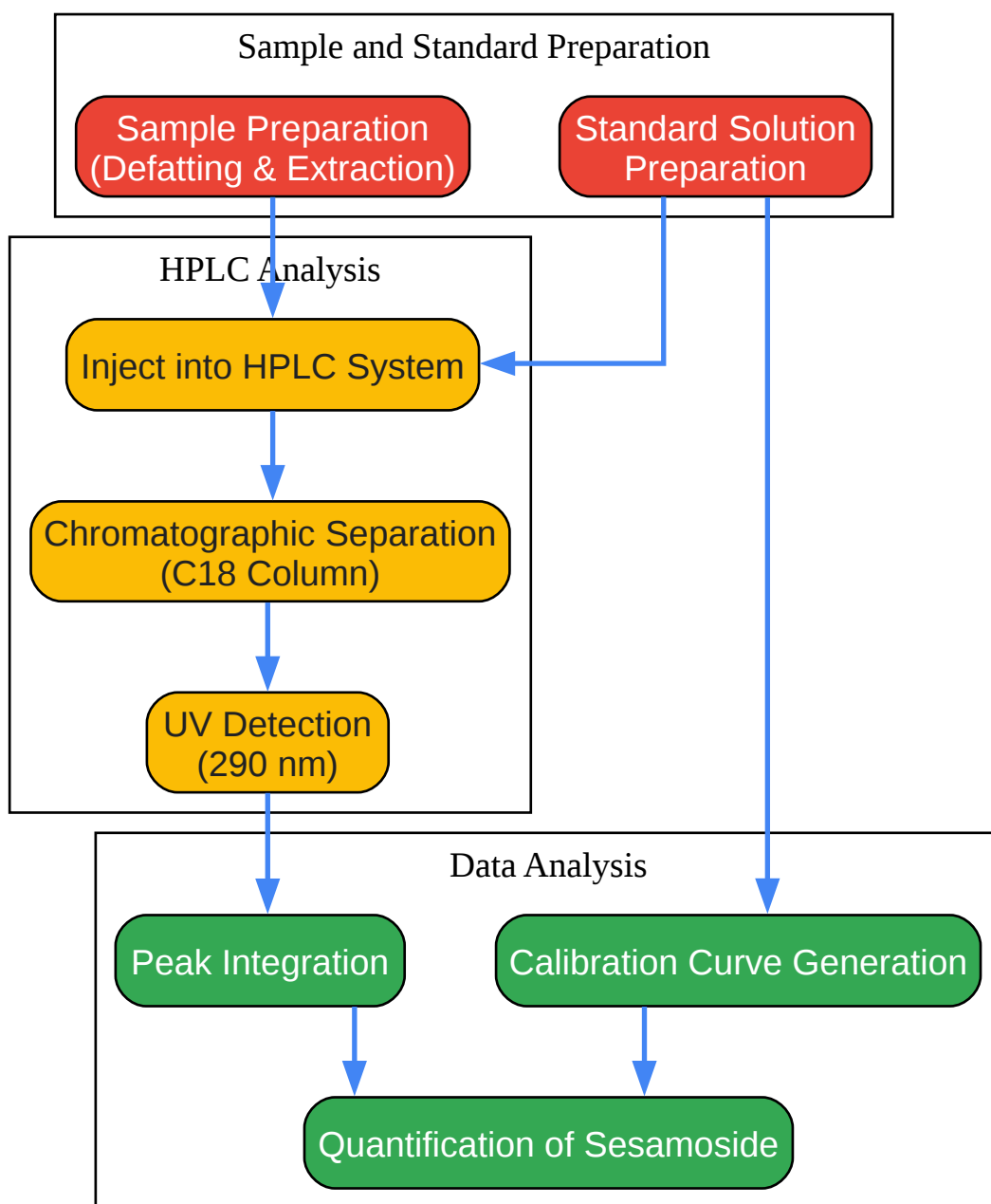
Data Presentation

A study on sesaminol glucosides reported the following validation data, which can be considered indicative for a **sesamoside** quantification method.[\[2\]](#)

Parameter	Sesaminol Trigluconide	Sesaminol Digluconide
Linearity Range (µg/mL)	9 - 435	Not specified
Limit of Detection (mg/100g of DSF)	10	8
Limit of Quantification (mg/100g of DSF)	40	32

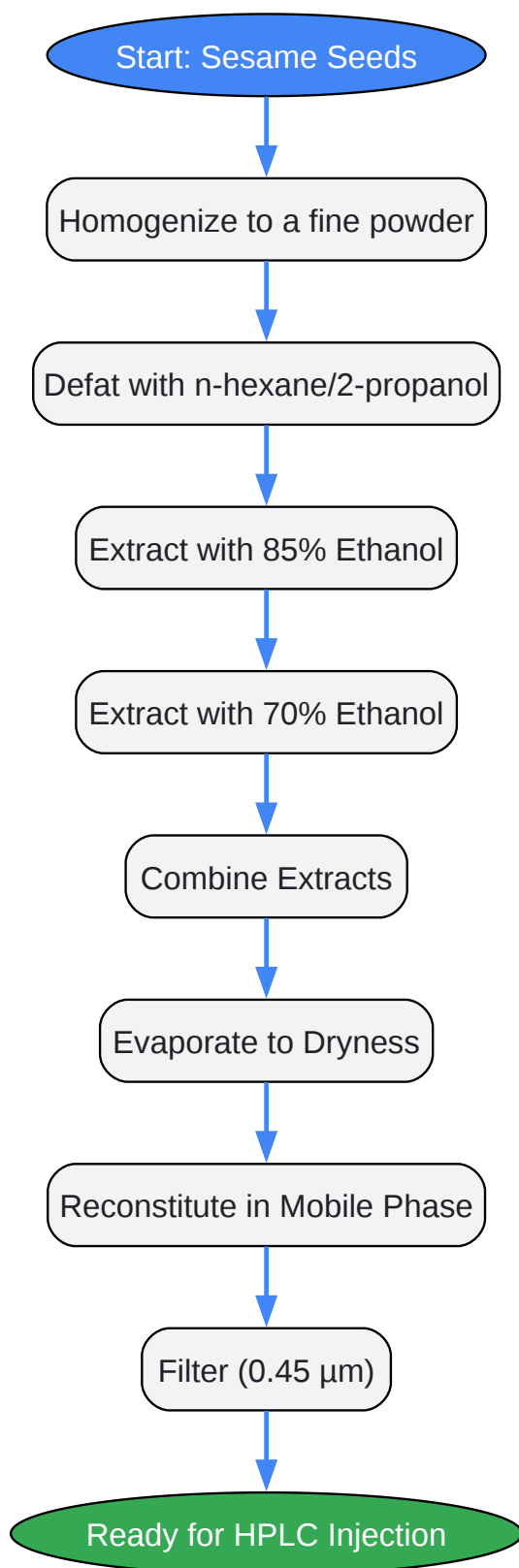
*DSF: Defatted Sesame Flour

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **sesamoside**.



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Caption: Detailed workflow for sample preparation from sesame seeds.

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References

- 1. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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